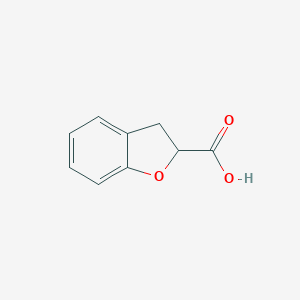

2,3-Dihydro-1-benzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVFUSSJCGAVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380181, DTXSID20901146 | |

| Record name | 2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-60-9 | |

| Record name | 2,3-Dihydrobenzofuran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Scientific Journey of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and scientific significance of 2,3-dihydro-1-benzofuran-2-carboxylic acid. This heterocyclic compound, a derivative of the well-established benzofuran scaffold, has emerged as a molecule of interest in medicinal chemistry due to the diverse biological activities of its derivatives. This document details its synthesis, physicochemical properties, and the key experimental protocols for its study. Furthermore, it elucidates the signaling pathways modulated by its derivatives, particularly as Peroxisome Proliferator-Activated Receptor α (PPARα) agonists and Cannabinoid Receptor 2 (CB2) agonists, and presents quantitative data on their biological activities. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

A Legacy of Exploration: The History and Discovery

The story of this compound is intrinsically linked to the broader history of benzofuran chemistry, which dates back to the first synthesis of the parent benzofuran ring by Perkin in 1870.[1] This foundational discovery opened the door to extensive investigation into this class of heterocyclic compounds. Benzofurans, characterized by a benzene ring fused to a furan ring, are prevalent in numerous natural products and have become a cornerstone in the development of pharmaceuticals and synthetic materials.

The exploration of dihydro-derivatives, such as this compound, represents a logical and strategic progression in this field.[1] By saturating the furan ring, researchers aimed to understand how this structural modification would impact the molecule's physicochemical properties and, consequently, its biological activity. This line of inquiry has proven fruitful, establishing the this compound core as a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications.

Synthesis and Physicochemical Properties

The primary and most common method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid.[1][2] This reaction selectively reduces the double bond in the furan ring while leaving the benzene ring intact.

Physical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| CAS Number | 1914-60-9 | [3][4] |

| Melting Point | 116-117 °C | [2][4] |

| Appearance | Crystalline solid | [2][4] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 11.05 (brs, 1H), 7.17 (m, 2H), 6.91 (m, 2H), 5.24 (dd, 1H), 3.63 (dd, 1H), 3.42 (dd, 1H) | [4] |

| ¹³C NMR | Data not consistently available in searched literature | |

| IR Spectroscopy | Data not consistently available in searched literature | |

| Mass Spectrometry | Data not consistently available in searched literature |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and for key biological assays used to evaluate its derivatives.

Synthesis of this compound

Method: Catalytic Hydrogenation of Benzofuran-2-carboxylic Acid [2][4]

Materials:

-

Benzofuran-2-carboxylic acid

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate

-

Hexane

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolve commercially available benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).

-

Add 10% Pd/C catalyst (20 g) to the solution.

-

Place the reaction mixture in a hydrogenation apparatus and apply hydrogen pressure of 65-70 psi.

-

Maintain the reaction at room temperature for 2 days.

-

Upon completion of the reaction (monitored by TLC or other suitable methods), carefully filter the mixture to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

To the resulting residue, add a solvent mixture of ethyl acetate-hexane (1:6) for recrystallization.

-

Filter the recrystallized product to obtain this compound as a crystalline solid.

Biological Assay Protocols

This assay is used to determine the cytotoxic (cell-killing) effects of compounds on cancer cell lines.

Procedure:

-

Cell Plating: Seed adherent cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of this compound) and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Washing: Wash the plates multiple times with water to remove the TCA.

-

Staining: Stain the fixed cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

This assay measures the ability of a compound to activate the PPARα receptor.

Procedure:

-

Cell Culture: Use a cell line (e.g., HepG2) that has been engineered to express human PPARα and a luciferase reporter gene linked to a PPARα-responsive promoter.

-

Compound Treatment: Dispense the reporter cells into a 96-well plate and, after a pre-incubation period, treat them with different concentrations of the test compound.

-

Incubation: Incubate the cells for 22-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and add a luciferase detection reagent.

-

Luminescence Measurement: Measure the light emission (luminescence) using a luminometer. An increase in luminescence indicates activation of PPARα.

This assay determines the affinity of a compound for the CB2 receptor.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.

-

Competitive Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).

Biological Activities and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, with notable research in the areas of metabolic diseases and cancer.

PPARα Agonism and Hypolipidemic Activity

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists.[1] In animal models of dyslipidemia, select compounds from this class demonstrated excellent cholesterol- and triglyceride-lowering activity at doses much lower than the weak PPARα agonist, fenofibrate.[1]

Signaling Pathway: PPARα is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, leading to a reduction in plasma lipids.

Anticancer Activity

Derivatives of this compound have also been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1] Some N-(substituted)phenylamide derivatives have exhibited potent cytotoxic activities at low micromolar concentrations against renal, colon, breast, gastric, lung, and prostate cancer cell lines.[5] This activity is, in some cases, linked to the inhibition of NF-κB transcriptional activity.[5]

Quantitative Data on Anticancer Activity of a Derivative (Compound 35): [1]

| Cell Line | IC₅₀ (µM) |

| Ovarian Cancer | Specific value in the micromolar range |

Note: The specific IC₅₀ value was not provided in the search result, only that it was in the micromolar range.

Cannabinoid Receptor 2 (CB2) Agonism

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 agonists. The stereochemistry of these compounds has been shown to be crucial for their biological activity, with the S-enantiomer of one derivative being the active form while the R-enantiomer was inactive. These compounds are being explored for the potential treatment of neuropathic pain.

Signaling Pathway: The CB2 receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it can couple to different G proteins, primarily Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The Gβγ subunits can also activate other signaling cascades, including the MAPK/ERK pathway. Activation of CB2 can also influence the activity of transcription factors such as CREB and NF-κB, thereby modulating inflammatory responses.

Experimental and Drug Development Workflow

The discovery and development of drugs based on the this compound scaffold typically follow a structured workflow.

References

- 1. This compound | 1914-60-9 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C9H8O3 | CID 2776555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1914-60-9 [chemicalbook.com]

- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 2,3-Dihydrobenzofuran Neolignans: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Exploration of the Core Biosynthetic Pathway, Key Enzymatic Players, and Experimental Methodologies

Introduction

2,3-Dihydrobenzofuran neolignans represent a significant class of plant secondary metabolites with a diverse array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties.[1][2] Their unique chemical scaffold, arising from the oxidative coupling of two phenylpropanoid units, has made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of 2,3-dihydrobenzofuran neolignans in plants, detailing the enzymatic machinery, precursor molecules, and key intermediates. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these promising natural products.

The Core Biosynthetic Pathway

The biosynthesis of 2,3-dihydrobenzofuran neolignans originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. A series of enzymatic reactions convert L-phenylalanine into various hydroxycinnamoyl-CoA esters. For the formation of most 2,3-dihydrobenzofuran neolignans, the key monolignol precursor is coniferyl alcohol.

The central steps in the biosynthesis of the 2,3-dihydrobenzofuran scaffold are:

-

Oxidative Radicalization of Monolignols: The phenolic hydroxyl group of monolignols, primarily coniferyl alcohol, undergoes a one-electron oxidation to form a resonance-stabilized phenoxy radical. This crucial step is catalyzed by oxidoreductases, namely laccases (EC 1.10.3.2) and/or peroxidases (EC 1.11.1.7).[3][4][5]

-

Radical Coupling: Two monolignol radicals then couple to form a dimeric intermediate. The formation of the characteristic 2,3-dihydrobenzofuran structure requires a specific C-C and C-O bond formation, typically an 8-5' linkage. In the absence of stereochemical control, a racemic mixture of products can be formed.[6]

-

Stereoselective Dimerization Directed by Dirigent Proteins (DIRs): Dirigent proteins are non-catalytic proteins that play a crucial role in guiding the stereoselective coupling of monolignol radicals to produce specific lignan and neolignan isomers.[4][5][7] While DIRs have been extensively studied for the formation of 8-8' linked lignans like pinoresinol, their precise role in directing the 8-5' coupling to form 2,3-dihydrobenzofuran neolignans is an active area of research. In Arabidopsis thaliana, the dirigent protein AtDP1/AtDIR12, in conjunction with the laccase AtLAC5, has been implicated in the biosynthesis of 8-O-4' linked neolignans.[4][7][8]

A key and well-studied 2,3-dihydrobenzofuran neolignan is dehydrodiconiferyl alcohol, which is formed from the oxidative coupling of two coniferyl alcohol molecules.

Quantitative Data on Key Enzymes

The efficiency of the enzymes involved in the oxidative coupling of coniferyl alcohol is critical for the production of 2,3-dihydrobenzofuran neolignans. The following tables summarize available kinetic data for relevant laccases and peroxidases.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Trametes versicolor (Laccase) | Coniferyl Alcohol | 25 | 4.387 (U/mg) | - | [3][9] |

| Trametes versicolor (Crude Laccase) | Coniferyl Alcohol | 45 | 9.272 (U/mg) | - | [3][10] |

| Laccaria bicolor (Laccase) | ABTS | 565 | 1.51 (µmol/L/min) | - | [11][12] |

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Physcomitrium patens (Peroxidase PpaPrx19) | Coniferyl Alcohol | 16.7 | - | - | [13] |

| Zinnia elegans (Peroxidase ZePrx) | Coniferyl Alcohol | - | - | 1.20 | [10] |

| Ginkgo biloba (Peroxidase GbPrx09) | Coniferyl Alcohol | - | - | 4.91 | [10] |

| Selaginella moellendorffii (Peroxidase) | Coniferyl Alcohol | - | - | 3.55 - 28.63 | [10] |

Note: Direct comparison of kcat values is challenging due to variations in reporting units (U/mg vs. s⁻¹). One Unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Quantitative Data on Metabolite Abundance

The concentration of 2,3-dihydrobenzofuran neolignans varies significantly among plant species and tissues. Dehydrodiconiferyl alcohol-4-β-D-glucoside (DCG) has been quantified in cell cultures of Linum usitatissimum.

| Plant/Cell Culture | Compound | Concentration (mg/g DW) | Reference |

| Linum usitatissimum cell suspensions | Dehydrodiconiferyl alcohol-4-β-D-glucoside (DCG) | up to 47.7 | [14] |

| Immobilized Linum usitatissimum cell suspensions | Dehydrodiconiferyl alcohol-4-β-D-glucoside (DCG) | up to 60.0 | [14] |

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of a Plant Laccase

This protocol describes the expression of a plant laccase in the yeast Pichia pastoris, a commonly used system for producing recombinant proteins.

Detailed Steps:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest known to express the laccase gene.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length laccase coding sequence using gene-specific primers.

-

Clone the PCR product into a suitable Pichia expression vector, such as pPICZα A, which includes a C-terminal His-tag for purification.

-

-

Yeast Transformation:

-

Transform the ligation product into E. coli for plasmid amplification and sequence verification.

-

Purify the plasmid and linearize it with a restriction enzyme to facilitate integration into the Pichia genome.

-

Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid via electroporation.

-

Select for positive transformants on YPDS plates containing Zeocin.

-

-

Protein Expression:

-

Inoculate a single colony of a positive transformant into BMGY medium and grow at 28-30°C with vigorous shaking until the culture reaches an OD600 of 2-6.

-

Harvest the cells by centrifugation and resuspend in BMMY medium (containing methanol) to induce protein expression.

-

Continue incubation for 2-4 days, adding methanol every 24 hours to maintain induction.

-

Harvest the culture supernatant, which contains the secreted recombinant laccase, by centrifugation.

-

-

Protein Purification:

-

(Optional) Concentrate the protein in the supernatant by ammonium sulfate precipitation (typically 40-80% saturation).

-

Dialyze the concentrated protein solution against a binding buffer suitable for affinity chromatography.

-

Purify the His-tagged laccase using a Ni-NTA affinity column.

-

Elute the purified protein and analyze its purity by SDS-PAGE and confirm its activity using a laccase activity assay.

-

Protocol 2: Laccase Activity Assay with Coniferyl Alcohol

This spectrophotometric assay measures the oxidation of coniferyl alcohol catalyzed by laccase.

Materials:

-

Purified laccase solution

-

Coniferyl alcohol stock solution (e.g., 10 mM in ethanol)

-

Sodium acetate buffer (100 mM, pH 5.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

880 µL of 100 mM sodium acetate buffer (pH 5.0)

-

100 µL of coniferyl alcohol stock solution (final concentration 1 mM)

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

-

Initiate the reaction by adding 20 µL of the purified laccase solution.

-

Immediately monitor the increase in absorbance at a specific wavelength (e.g., 260 nm for coniferyl alcohol depletion or a different wavelength for product formation) for 5-10 minutes.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

One unit of laccase activity can be defined as the amount of enzyme that oxidizes 1 µmol of coniferyl alcohol per minute under the specified conditions.

Protocol 3: LC-MS/MS Quantification of 2,3-Dihydrobenzofuran Neolignans in Plant Tissue

This protocol outlines a general procedure for the extraction and quantification of 2,3-dihydrobenzofuran neolignans from plant material using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Steps:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and an internal standard (e.g., a deuterated analog of the target neolignan).

-

Vortex vigorously and sonicate for 30 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes to pellet cell debris.

-

Carefully transfer the supernatant to a new tube.

-

-

LC-MS/MS Analysis:

-

Filter the extract through a 0.22 µm syringe filter into an LC vial.

-

Inject an aliquot (e.g., 5-10 µL) onto a C18 reverse-phase column.

-

Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Detect and quantify the target 2,3-dihydrobenzofuran neolignans using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte should be determined using authentic standards.

-

Generate a standard curve using a series of known concentrations of the target neolignan to quantify its concentration in the plant extract.

-

Conclusion

The biosynthesis of 2,3-dihydrobenzofuran neolignans is a fascinating and complex process that highlights the intricate metabolic capabilities of plants. The core pathway, involving the oxidative coupling of monolignols, is tightly regulated by a suite of enzymes, including laccases, peroxidases, and dirigent proteins. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the specific enzymes and regulatory mechanisms involved in the production of the diverse array of 2,3-dihydrobenzofuran neolignans found in nature. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to advance our understanding of this important class of natural products and to explore their potential for therapeutic applications.

References

- 1. Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. agritrop.cirad.fr [agritrop.cirad.fr]

- 6. Production and purification of the multifunctional enzyme horseradish peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of a recombinant plant peroxidase produced in Pichia pastoris by a simple 2-step strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evolutionary Implications of a Peroxidase with High Affinity for Cinnamyl Alcohols from Physcomitrium patens, a Non-Vascular Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Arabidopsis peroxidase-catalyzed copolymerization of coniferyl and sinapyl alcohols: kinetics of an endwise process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-dihydro-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound built upon a dihydrobenzofuran core. This scaffold is a common motif in a variety of biologically active molecules and natural products, making it a "privileged scaffold" in medicinal chemistry. The presence of a carboxylic acid group at the chiral center on the dihydrofuran ring imparts specific physicochemical characteristics that are crucial for its biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their potential as anticancer agents and modulators of the endocannabinoid system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 116-117 °C | [2] |

| Boiling Point | Not experimentally determined | |

| pKa | Not experimentally determined | |

| Aqueous Solubility | Not experimentally determined | |

| LogP (calculated) | 1.5 | [1] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid.[2]

Materials:

-

Benzofuran-2-carboxylic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate

-

Hexane

-

Hydrogen gas supply

-

High-pressure hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve commercially available benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).[2]

-

Add 10% Pd/C catalyst (20 g) to the solution.[2]

-

Transfer the mixture to a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas to 65-70 psi.[2]

-

Stir the reaction mixture at room temperature for 2 days.[2]

-

Upon completion of the reaction, carefully vent the hydrogen gas.

-

Remove the catalyst by filtration through a pad of celite.

-

Evaporate the solvent from the filtrate using a rotary evaporator.[2]

-

To the resulting residue, add a solvent mixture of ethyl acetate-hexane (1:6) for recrystallization.[2]

-

Collect the crystalline solid of this compound by filtration.[2]

Caption: Workflow for the synthesis of this compound.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening of chemical compounds.[3]

Materials:

-

Adherent cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound (e.g., a derivative of this compound)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells by adding cold 10% TCA to each well and incubating at 4°C for 1 hour.[3]

-

Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove excess dye. Air dry the plates.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[3] The optical density is proportional to the number of viable cells.

Caption: A simplified workflow of the Sulforhodamine B (SRB) assay for cytotoxicity.

Biological Activity and Signaling Pathways

Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. Two prominent areas of investigation are their potential as anticancer agents and as modulators of the cannabinoid receptor 2 (CB2).

Anticancer Activity and NF-κB Signaling

Several studies have reported that N-(substituted)phenylamide derivatives of this compound exhibit potent cytotoxic activities against various human cancer cell lines. This anticancer activity is, in part, attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcriptional activity.

The NF-κB signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines. This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.

Caption: The canonical NF-κB signaling pathway leading to gene transcription.

Cannabinoid Receptor 2 (CB2) Agonism

Derivatives of 2,3-dihydro-1-benzofuran have also been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with immunomodulatory and anti-inflammatory effects, making it an attractive therapeutic target for various diseases, including chronic pain, inflammation, and neurodegenerative disorders.

Upon agonist binding, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4]

Caption: Simplified signaling pathways activated by the CB2 receptor.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While some of its fundamental physicochemical properties require further experimental determination, the existing data, coupled with the biological activities of its derivatives, highlight its potential for the development of novel therapeutics. The insights into its synthesis and its role in modulating key signaling pathways, such as NF-κB and CB2, provide a solid foundation for future research and drug development efforts in the fields of oncology and immunology.

References

- 1. This compound | C9H8O3 | CID 2776555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1914-60-9 [chemicalbook.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 2,3-Dihydro-1-benzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1-benzofuran-2-carboxylic acid is a heterocyclic organic compound built upon a benzofuran scaffold, where the furan ring is partially saturated. This structural motif is of significant interest in medicinal chemistry, as derivatives of this core have been explored for a range of biological activities. Quantum chemical calculations provide a powerful, non-experimental avenue to investigate the molecular properties of such compounds, offering deep insights into their electronic structure, stability, and reactivity. This guide details the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate the characteristics of this compound, and outlines relevant experimental protocols for its synthesis and characterization.

Computational Methodology: Density Functional Theory

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. For benzofuran derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a Pople-style basis set such as 6-311++G(d,p), has been shown to provide a good balance between computational cost and accuracy for predicting a variety of molecular properties.[1] The typical computational workflow involves:

-

Geometry Optimization: The first and most crucial step is to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides a realistic model for the molecule's geometry.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for validation of the computational model.

-

Electronic Property Calculation: Once a stable geometry is confirmed, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) can also be mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from DFT calculations on this compound and its analogs, employing the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Representative Values)

Note: These are representative values based on DFT calculations performed on analogous structures. Actual values for this compound may vary.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (carboxyl) | 1.21 |

| C-O (carboxyl) | 1.36 | |

| O-H (carboxyl) | 0.97 | |

| C-C (dihydrofuran ring) | 1.54 | |

| C-O (dihydrofuran ring) | 1.45 | |

| **Bond Angles (°) ** | O=C-O (carboxyl) | 123.0 |

| C-C-O (dihydrofuran ring) | 105.0 | |

| C-O-C (dihydrofuran ring) | 109.0 | |

| Dihedral Angles (°) | C-C-C=O (carboxyl) | 180.0 |

Table 2: Calculated Vibrational Frequencies (Representative Values)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3500 | Carboxylic acid hydroxyl group |

| C-H stretch (aromatic) | ~3100-3000 | Benzene ring C-H bonds |

| C-H stretch (aliphatic) | ~2900-2800 | Dihydrofuran ring C-H bonds |

| C=O stretch | ~1750 | Carboxylic acid carbonyl group |

| C=C stretch (aromatic) | ~1600-1450 | Benzene ring skeletal vibrations |

| C-O stretch | ~1250 | Ether and carboxylic acid C-O bonds |

Table 3: Calculated Electronic Properties (Representative Values)

| Property | Value (eV) |

| Energy of HOMO | -6.5 to -7.0 |

| Energy of LUMO | -1.0 to -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 6.0 |

| Ionization Potential | 6.5 to 7.0 |

| Electron Affinity | 1.0 to 1.5 |

Experimental Protocols

Synthesis of (R,S)-2,3-dihydro-1-benzofuran-2-carboxylic acid

A common method for the synthesis of the racemic mixture of this compound involves the hydrogenation of benzofuran-2-carboxylic acid.

Procedure:

-

Dissolve commercially available benzofuran-2-carboxylic acid in a suitable solvent, such as ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., 65-70 psi) in a hydrogenation apparatus.

-

Allow the reaction to proceed for an extended period (e.g., 48 hours) with agitation.

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting residue from a solvent mixture, such as ethyl acetate-hexane, to yield crystalline (R,S)-2,3-dihydro-1-benzofuran-2-carboxylic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals would include those for the aromatic protons, the protons on the dihydrofuran ring, and the acidic proton of the carboxylic acid group.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Distinct signals are expected for the aromatic carbons, the aliphatic carbons of the dihydrofuran ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy:

-

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include a broad O-H stretch from the carboxylic acid, C-H stretches for the aromatic and aliphatic portions, and a strong C=O stretch from the carbonyl group.

Visualizations

The following diagrams illustrate the workflow of quantum chemical calculations and the logical relationships between key concepts.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relationship between Frontier Orbitals and Molecular Properties.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-dihydro-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dihydro-1-benzofuran-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data, experimental protocols, and structural visualizations to facilitate the identification and characterization of this compound.

Molecular Structure and Atom Numbering

This compound is a bicyclic organic compound featuring a benzofuran core with a saturated furan ring and a carboxylic acid substituent at the C2 position. The standardized atom numbering for this molecule, used for the assignment of NMR signals, is presented in the diagram below.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation of 2,3-dihydro-1-benzofuran-2-carboxylic acid, a key structural motif in various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a predictive blueprint for the compound's behavior under mass spectrometric analysis. Due to a lack of publicly available experimental mass spectra for this specific molecule, this guide presents a theoretical fragmentation pathway constructed from established principles of mass spectrometry and supported by spectral data from structurally related compounds.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound (molecular weight: 164.16 g/mol ) under electron ionization (EI) is anticipated to be driven by the presence of the carboxylic acid and the dihydrobenzofuran ring system. The proposed fragmentation cascade involves initial ionization of the molecule, followed by a series of characteristic cleavage events.

The molecular ion, [C₉H₈O₃]⁺˙ at m/z 164, is expected to be observed. Key fragmentation pathways are predicted to include:

-

Loss of the carboxyl group: A primary and highly probable fragmentation is the cleavage of the C-C bond adjacent to the carboxyl group (α-cleavage), leading to the loss of a COOH radical (45 Da). This would result in a stable dihydrobenzofuran cation at m/z 119 .

-

Decarboxylation: The loss of carbon dioxide (CO₂) (44 Da) can occur, particularly in electrospray ionization (ESI), to produce an ion at m/z 120 .

-

Ring cleavage of the dihydrofuran moiety: The dihydrofuran ring can undergo cleavage. A common fragmentation for cyclic ethers involves the opening of the ring followed by the loss of small neutral molecules. For instance, the loss of ethylene (C₂H₄, 28 Da) from the m/z 119 fragment could lead to an ion at m/z 91 .

-

Formation of a benzofuran-like cation: Rearrangement and subsequent fragmentation could lead to the formation of a stable benzofuranylmethyl cation or a related structure.

-

Fragments from the aromatic ring: Cleavage of the aromatic ring, while less common for the primary fragments, can contribute to ions at lower m/z values.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed molecular formulas and structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Formula | Proposed Structure/Identity | Predicted Relative Abundance |

| 164 | [C₉H₈O₃]⁺˙ | Molecular Ion | Moderate |

| 119 | [C₈H₇O]⁺ | Dihydrobenzofuran-2-yl cation | High |

| 120 | [C₈H₈O]⁺˙ | Ion from CO₂ loss | Moderate |

| 91 | [C₇H₇]⁺ / [C₆H₅O]⁺ | Tropylium ion / Phenoxy cation | Moderate |

Proposed Fragmentation Pathway

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Experimental Protocols

While no specific experimental data for the target compound was found, a standard protocol for obtaining an electron ionization mass spectrum for a similar solid organic compound would be as follows:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source would be suitable.

Gas Chromatography (GC) Method:

-

Injection: A solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol) would be injected into the GC.

-

Column: A non-polar capillary column (e.g., DB-5ms) would be used.

-

Oven Program: A temperature ramp would be employed, for example, starting at 50°C and increasing to 250°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

This theoretical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is necessary to confirm and refine this predictive model.

Stereochemistry and Enantiomeric Studies of 2,3-Dihydro-1-Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent chirality of this scaffold, with a stereocenter at the C2 position, dictates that its derivatives exist as enantiomers. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles, underscoring the critical importance of stereoselective synthesis and analysis in the development of novel therapeutics. This technical guide provides an in-depth overview of the stereochemistry, enantiomeric separation, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer and anti-inflammatory agents.

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure this compound derivatives can be achieved through two primary strategies: asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer. One notable approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This method has been shown to produce functionalized 2,3-dihydrobenzofuran derivatives in high chemical yields and diastereoselectivity.[1] Another strategy is the asymmetric GAP (Group-Assisted Purification) synthesis, which utilizes chiral aggregates of N-phosphonyl imines to induce stereoselectivity.[2]

Resolution of Racemic Mixtures:

Resolution techniques are employed to separate the enantiomers from a racemic mixture. Common methods include:

-

Enzymatic Kinetic Resolution: Lipases are frequently used for the stereoselective hydrolysis of racemic esters of this compound. For instance, Candida antarctica lipase has been successfully used to hydrolyze various esters, achieving high enantiomeric excesses (ee) for the remaining unreacted ester and the hydrolyzed acid.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both analytical and preparative-scale separation of enantiomers. For acidic compounds like this compound, columns such as those based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective, typically used in normal-phase mode with mobile phases like hexane/isopropanol with an acidic modifier (e.g., trifluoroacetic acid).[3]

Experimental Protocols

General Procedure for Racemic Synthesis via Catalytic Hydrogenation

A common method for the synthesis of racemic this compound is the catalytic hydrogenation of benzofuran-2-carboxylic acid.

Protocol:

-

Dissolve benzofuran-2-carboxylic acid in a suitable solvent, such as ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Chiral HPLC Separation of Enantiomers

The following provides a general protocol for the analytical separation of this compound enantiomers. Method optimization is typically required for specific derivatives.

Protocol:

-

Column: Chiralcel® OD-H (or a similar polysaccharide-based CSP).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL of a sample solution (e.g., 1 mg/mL in mobile phase).

-

Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess.

Quantitative Data

The following tables summarize key quantitative data related to the stereochemistry and biological activity of this compound derivatives.

| Derivative | Method of Resolution/Synthesis | Enantiomeric Excess (% ee) | Specific Rotation [α]D | Reference |

| (S)-2,3-dihydro-1-benzofuran-2-carboxylic acid methyl ester | Enzymatic Hydrolysis (Lipase) | >95 | Not Reported | |

| (R)-2,3-dihydro-1-benzofuran-2-carboxylic acid methyl ester | Enzymatic Hydrolysis (Lipase) | >95 | Not Reported | |

| Substituted 2,3-dihydrobenzofuran | Asymmetric GAP Synthesis | Up to 99 | Not Reported | [2] |

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | A549 (Lung) | 5.8 | |

| N-(4-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | A549 (Lung) | 7.2 | |

| N-(4-fluorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | A549 (Lung) | 6.5 | |

| N-(p-tolyl)-2,3-dihydro-1-benzofuran-2-carboxamide | A549 (Lung) | 8.1 | |

| N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound) | ACHN (Renal) | 2.74 | [4] |

| N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound) | HCT15 (Colon) | 2.37 | [4] |

| N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound) | MM231 (Breast) | 2.20 | [4] |

| N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound) | NUGC-3 (Gastric) | 2.48 | [4] |

| N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound) | NCI-H23 (Lung) | 5.86 | [4] |

| N-(4-hydroxyphenyl)benzofuran-2-carboxamide (Lead Compound) | PC-3 (Prostate) | 2.68 | [4] |

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

Several studies have demonstrated that this compound derivatives can exert their anti-inflammatory and anticancer effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Certain benzofuran derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex or other upstream signaling components.

Caption: Inhibition of the NF-κB signaling pathway by a 2,3-dihydro-1-benzofuran derivative.

Experimental Workflow: From Racemic Synthesis to Enantiomeric Analysis

The following diagram illustrates a typical experimental workflow for the synthesis, resolution, and analysis of this compound enantiomers.

Caption: A typical experimental workflow for the stereochemical study of this compound.

References

In-Depth Technical Guide: Structural Elucidation of Novel 2,3-Dihydro-1-benzofuran-2-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel 2,3-dihydro-1-benzofuran-2-carboxylic acid analogs, a class of compounds demonstrating significant potential in medicinal chemistry, particularly as anticancer and anti-inflammatory agents. This document details the synthetic methodologies, spectroscopic characterization, and biological evaluation pertinent to this promising scaffold.

Introduction

The this compound core represents a "privileged scaffold" in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cannabinoid receptor modulation.[1][2][3] The structural rigidity of the bicyclic system, coupled with the stereocenter at the C2 position, provides a unique three-dimensional architecture for targeted biological interactions.[4] This guide focuses on the N-(substituted)phenylamide derivatives, which have shown potent cytotoxic effects against various human cancer cell lines and inhibitory activity against the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]

Synthesis of Novel Analogs

The synthesis of this compound N-(substituted)phenylamide derivatives is primarily achieved through a multi-step process commencing with commercially available starting materials. The general synthetic route involves the formation of the core dihydrobenzofuran structure followed by amide coupling with various substituted anilines.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process: synthesis of the carboxylic acid core, activation of the carboxylic acid, and subsequent amidation.

Caption: General workflow for the synthesis of target analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

To a solution of benzofuran-2-carboxylic acid (1.0 eq) in an appropriate solvent such as ethyl acetate, 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system affords pure this compound.

Protocol 2: General Procedure for the Synthesis of N-(substituted)phenylamide Derivatives

To a solution of this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 30 minutes. The respective substituted aniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired N-(substituted)phenylamide analog.[4]

Structural Elucidation and Data Presentation

The structural confirmation of the synthesized analogs relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and in some cases, single-crystal X-ray diffraction.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the core structure and the presence of the substituted phenyl ring.

-

¹H NMR: Characteristic signals for the 2,3-dihydro-1-benzofuran moiety include a doublet of doublets for the proton at the C2 position and two doublets of doublets for the diastereotopic protons at the C3 position. Aromatic protons of the benzofuran ring and the substituted N-phenyl ring typically appear in the downfield region.

-

¹³C NMR: The carbonyl carbon of the amide typically resonates around 168-172 ppm. The signals for the C2 and C3 carbons of the dihydrofuran ring are also characteristic.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Quantitative Spectroscopic Data

The following table summarizes representative spectroscopic data for a selection of novel N-(substituted)phenylamide analogs.

| Compound ID | N-Phenyl Substitution | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights | HRMS (m/z) [M+H]⁺ |

| 4a | 4-Fluoro | 8.35 (s, 1H, NH), 7.55 (dd, 2H), 7.20-6.85 (m, 6H), 5.35 (dd, 1H), 3.65 (dd, 1H), 3.35 (dd, 1H) | 168.5, 159.2, 157.6, 135.1, 128.9, 125.4, 121.8, 121.7, 115.8, 115.6, 110.1, 82.5, 30.1 | Calculated: 274.0981, Found: 274.0985 |

| 4b | 4-Chloro | 8.40 (s, 1H, NH), 7.58 (d, 2H), 7.30 (d, 2H), 7.20-6.85 (m, 4H), 5.38 (dd, 1H), 3.68 (dd, 1H), 3.38 (dd, 1H) | 168.6, 159.2, 137.8, 129.2, 128.9, 125.4, 121.8, 121.3, 110.1, 82.5, 30.1 | Calculated: 290.0686, Found: 290.0689 |

| 4c | 4-Bromo | 8.41 (s, 1H, NH), 7.52 (d, 2H), 7.45 (d, 2H), 7.20-6.85 (m, 4H), 5.38 (dd, 1H), 3.68 (dd, 1H), 3.38 (dd, 1H) | 168.6, 159.2, 138.3, 132.1, 128.9, 125.4, 121.8, 121.7, 116.8, 110.1, 82.5, 30.1 | Calculated: 334.0181, Found: 334.0184 |

| 4d | 4-Methyl | 8.28 (s, 1H, NH), 7.45 (d, 2H), 7.12 (d, 2H), 7.20-6.85 (m, 4H), 5.35 (dd, 1H), 3.65 (dd, 1H), 3.35 (dd, 1H) | 168.4, 159.2, 136.6, 133.5, 129.7, 128.9, 125.4, 121.8, 120.1, 110.1, 82.5, 30.1, 20.9 | Calculated: 270.1232, Found: 270.1236 |

| 4e | 4-Methoxy | 8.25 (s, 1H, NH), 7.48 (d, 2H), 6.88 (d, 2H), 7.20-6.85 (m, 4H), 5.35 (dd, 1H), 3.65 (dd, 1H), 3.35 (dd, 1H) | 168.3, 159.2, 156.4, 132.3, 128.9, 125.4, 121.9, 121.8, 114.4, 110.1, 82.5, 55.5, 30.1 | Calculated: 286.1181, Found: 286.1184 |

Data extracted and compiled from Choi et al. (2015).[4]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for the unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers.

A representative crystal structure of a closely related bioactive analog, N-(4-bromophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, provides insight into the molecular conformation and intermolecular interactions that govern the solid-state packing.

| Parameter | Value |

| Empirical formula | C₁₅H₁₂BrNO₂ |

| Formula weight | 318.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 8.567(2) |

| β (°) | 109.87(3) |

| Volume (ų) | 1259.3(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.677 |

| R-factor (%) | 4.5 |

Representative data for a related structure.

Biological Activity and Signaling Pathways

Novel this compound N-(substituted)phenylamide derivatives have demonstrated significant anticancer and anti-inflammatory activities.[4][6] These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB and cannabinoid receptor 2 (CB2) pathways.

Anticancer Activity and NF-κB Inhibition

Many of the synthesized analogs exhibit potent cytotoxicity against a range of human cancer cell lines.[4] This anticancer activity is, in part, attributed to the inhibition of the NF-κB signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[4]

The following table summarizes the in vitro anticancer activity (GI₅₀) and NF-κB inhibitory activity for selected novel analogs.

| Compound ID | Substitution | ACHN (Renal) GI₅₀ (µM) | HCT15 (Colon) GI₅₀ (µM) | MM231 (Breast) GI₅₀ (µM) | NUGC-3 (Gastric) GI₅₀ (µM) | NCI-H23 (Lung) GI₅₀ (µM) | PC-3 (Prostate) GI₅₀ (µM) | NF-κB Inhibition (%) at 10 µM |

| 4a | 4-Fluoro | 2.54 | 2.13 | 1.98 | 2.33 | 3.12 | 2.45 | 65.4 |

| 4b | 4-Chloro | 1.89 | 1.56 | 1.45 | 1.76 | 2.11 | 1.82 | 72.8 |

| 4c | 4-Bromo | 1.55 | 1.23 | 1.18 | 1.43 | 1.87 | 1.51 | 78.9 |

| 4d | 4-Methyl | 3.12 | 2.87 | 2.65 | 3.01 | 3.54 | 3.08 | 58.2 |

| 4e | 4-Methoxy | 3.54 | 3.11 | 2.98 | 3.43 | 3.87 | 3.49 | 52.1 |

Data extracted and compiled from Choi et al. (2015).[4]

The canonical NF-κB signaling pathway is a key target for these compounds. Its inhibition can lead to decreased expression of pro-survival and pro-inflammatory genes in cancer cells.

Caption: Canonical NF-κB signaling pathway and potential inhibition.

Anti-inflammatory Activity and Cannabinoid Receptor 2 (CB2) Modulation

The 2,3-dihydro-1-benzofuran scaffold is also known to interact with the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[2] Activation of CB2 receptors is generally associated with anti-inflammatory effects, making these compounds interesting candidates for the treatment of inflammatory diseases.

The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate downstream signaling cascades to reduce the production of pro-inflammatory cytokines.

Caption: Simplified CB2 receptor signaling pathway.

Conclusion

Novel this compound N-(substituted)phenylamide derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their structural elucidation, facilitated by a combination of robust synthetic methods and comprehensive spectroscopic analysis, is crucial for understanding their structure-activity relationships. The demonstrated anticancer and anti-inflammatory activities, mediated through pathways such as NF-κB and CB2, underscore the importance of this scaffold in modern drug discovery and development. Further optimization of these analogs holds promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: cell death mechanisms and determination of crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of the UV/Vis Spectrum of 2,3-dihydro-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical determination of the Ultraviolet-Visible (UV/Vis) absorption spectrum of 2,3-dihydro-1-benzofuran-2-carboxylic acid. This document details the computational methodologies, presents expected spectral data, and outlines the experimental protocols necessary for validation. This guide is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development.

Introduction

This compound is a heterocyclic compound with a structure that suggests potential biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The electronic absorption properties of such molecules, characterized by their UV/Vis spectra, are crucial for understanding their electronic structure, predicting their photochemical behavior, and developing analytical methods for their detection and quantification.

Theoretical Methodology: Predicting UV/Vis Spectra with TD-DFT

The theoretical calculation of UV/Vis spectra is a multi-step process that involves geometry optimization of the molecule in its ground state, followed by the calculation of its electronic excited states.

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical prediction of a UV/Vis spectrum.

Detailed Computational Protocol

A robust theoretical protocol for predicting the UV/Vis spectrum of this compound involves the following steps:

-

Molecular Structure Generation: A 3D model of the molecule is created using molecular modeling software.

-

Ground State Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using a reliable DFT functional and basis set, such as B3LYP/6-31G(d).

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Excited State TD-DFT Calculation: The core of the UV/Vis spectrum prediction lies in the TD-DFT calculation. This step calculates the vertical excitation energies and their corresponding oscillator strengths. The choice of functional and basis set is critical for accuracy.

-

Inclusion of Solvent Effects: To simulate the spectrum in a solution, a polarizable continuum model (PCM) is often employed. The choice of solvent (e.g., ethanol, methanol, or water) should match experimental conditions.

-

Spectral Simulation: The calculated excitation energies (in eV) are converted to wavelengths (in nm), and the oscillator strengths are used to determine the intensity of the absorption bands. The final spectrum is typically broadened using a Gaussian or Lorentzian function to resemble an experimental spectrum.

Data Presentation: Theoretical and Experimental UV/Vis Data

This section presents a summary of expected theoretical UV/Vis absorption maxima for this compound and experimental data for related compounds.

Recommended TD-DFT Functionals and Basis Sets

The accuracy of TD-DFT calculations is highly dependent on the chosen functional and basis set. The following table summarizes some commonly used combinations for organic molecules.

| Functional | Basis Set | Strengths | Weaknesses |

| B3LYP | 6-31G(d), 6-311+G(d,p) | Good for general-purpose calculations, computationally efficient. | Can underestimate charge-transfer excitations. |

| PBE0 | 6-311+G(d,p), def2-SVP | Often provides a good balance of accuracy and computational cost. | May not be as accurate as range-separated functionals for some systems. |

| M06-2X | 6-311+G(d,p), def2-TZVP | Generally performs well for main-group elements and non-covalent interactions. | Can be computationally more demanding. |

| ωB97X-D | 6-311+G(d,p), def2-TZVP | A range-separated functional, often providing high accuracy for a wide range of systems. | Computationally more expensive than standard hybrids. |

| CAM-B3LYP | 6-311+G(d,p), def2-TZVP | Another range-separated functional, good for charge-transfer states. | Can be computationally intensive. |

Experimental UV/Vis Data of Related Compounds

The following table presents experimental UV/Vis absorption data for compounds structurally related to this compound. This data can be used to validate the theoretical calculations.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Benzofuran-2-carboxylic acid | Ethanol | 299, 255, 220 | - | NIST |

| 2,3-Dihydro-1-benzofuran | - | 285, 278 | - | NIST |

Note: Molar absorptivity data was not available in the referenced sources.

Experimental Protocols

To validate the theoretical predictions, experimental UV/Vis spectroscopy should be performed. The following outlines a general protocol.

General UV/Vis Spectroscopy Protocol for Organic Acids

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The solvent should be transparent in the UV/Vis region of interest.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation:

-

Use a dual-beam UV/Vis spectrophotometer.

-

Allow the instrument to warm up for the manufacturer-recommended time to ensure lamp stability.

-

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance of the sample solutions in a quartz cuvette with a defined path length (typically 1 cm).

-

Scan a wavelength range appropriate for the compound, typically from 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, construct a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the theoretical and experimental approaches to determining the UV/Vis spectrum.

Conclusion

This technical guide provides a framework for the theoretical determination and experimental validation of the UV/Vis spectrum of this compound. By combining the predictive power of TD-DFT with rigorous experimental verification, a comprehensive understanding of the electronic properties of this molecule can be achieved. This knowledge is invaluable for its potential applications in drug development and materials science, enabling researchers to make informed decisions regarding its synthesis, characterization, and utilization. The provided protocols and data serve as a starting point for further in-depth investigations into the photophysical properties of this and related heterocyclic compounds.

An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dihydro-1-benzofuran-2-carboxylic acid. Due to a lack of specific quantitative solubility data in published literature, this guide focuses on the qualitative solubility profile based on the compound's chemical structure, its physicochemical properties, and established principles of organic chemistry. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| CAS Number | 1914-60-9 | [1] |

| Melting Point | 116-117 °C | [1] |

| Appearance | Crystalline solid | [1] |

| pKa (Predicted) | 3.12 ± 0.30 |

Qualitative Solubility Profile

The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics, which will influence its solubility in various organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, good solubility is expected in alcohols like methanol and ethanol. The related compound, benzofuran-2-carboxylic acid, is known to be soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polarity of the carbonyl group in the carboxylic acid and the ether linkage in the dihydrofuran ring should allow for favorable dipole-dipole interactions with polar aprotic solvents. Synthesis procedures for this compound utilize ethyl acetate as a solvent for the reaction and recrystallization (from an ethyl acetate/hexane mixture), indicating at least moderate solubility in ethyl acetate.

-

Non-polar Solvents (e.g., Hexane, Toluene): The presence of the polar carboxylic acid group will likely limit the solubility in non-polar solvents. While the benzofuran ring system has non-polar character, the strong intermolecular hydrogen bonding of the carboxylic acid will likely dominate, leading to poor solubility in solvents like hexane.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

3.1. Materials

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

Methodological & Application

synthesis of 2,3-dihydro-1-benzofuran-2-carboxylic acid from benzofuran-2-carboxylic acid

Application Note: Synthesis of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid

**Abstract